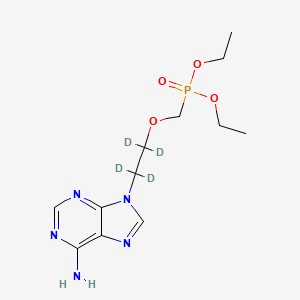

Adefovir-d4 Diethyl Ester

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H20N5O4P |

|---|---|

Molecular Weight |

333.32 g/mol |

IUPAC Name |

9-[1,1,2,2-tetradeuterio-2-(diethoxyphosphorylmethoxy)ethyl]purin-6-amine |

InChI |

InChI=1S/C12H20N5O4P/c1-3-20-22(18,21-4-2)9-19-6-5-17-8-16-10-11(13)14-7-15-12(10)17/h7-8H,3-6,9H2,1-2H3,(H2,13,14,15)/i5D2,6D2 |

InChI Key |

SACBMARVYGBCAK-NZLXMSDQSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OCP(=O)(OCC)OCC)N1C=NC2=C(N=CN=C21)N |

Canonical SMILES |

CCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCC |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Approaches for Adefovir D4 Diethyl Ester

Retrosynthetic Analysis of Adefovir-d4 (B562677) Diethyl Ester

A retrosynthetic analysis of Adefovir-d4 Diethyl Ester reveals a logical pathway for its construction. The primary disconnection breaks the diethyl ester bonds, leading back to the deuterated phosphonic acid, Adefovir-d4. A further key disconnection severs the bond between the phosphonate (B1237965) group and the ethoxy side chain, yielding two critical precursors: the deuterated purine (B94841) moiety, 2-(6-amino-9H-purin-9-yl)ethanol-d4, and a suitable phosphonate synthon. This approach simplifies the complex target molecule into more readily synthesizable or commercially available starting materials. wikipedia.orgyoutube.com The general strategy for synthesizing acyclic nucleoside phosphonates often involves either the alkylation of a nucleobase with a phosphonomethoxyalkyl halide or tosylate, or the introduction of the phosphonomethyl group onto a pre-formed N-(hydroxyalkyl) nucleobase. frontiersin.orgcit.ieucc.ie

Synthesis of Deuterated Phosphonate Precursors

Stereoselective Deuterium (B1214612) Incorporation Strategies

The introduction of deuterium into the ethylene (B1197577) glycol-like linker of adefovir (B194249) is a key step. While various methods exist for deuterium incorporation, achieving high stereoselectivity is paramount for producing a well-defined isotopologue. google.comd-nb.infonih.gov One common strategy involves the use of deuterated reagents in the synthesis of the side chain precursor. For instance, the reduction of a suitable precursor with a deuterium source can introduce the deuterium atoms. google.com Another approach is the use of deuterated building blocks in the initial stages of the synthesis. The choice of method depends on the desired level of deuterium incorporation and the stereochemical requirements of the final product. d-nb.info

Regioselective Synthesis of the 2-(6-amino-9H-purin-9-yl)ethanol-d4 Moiety

The regioselective alkylation of adenine (B156593) at the N9 position is crucial for the synthesis of adefovir and its analogs. cit.ieucc.ienih.gov The synthesis of the deuterated ethanol (B145695) side chain attached to the purine base, 2-(6-amino-9H-purin-9-yl)ethanol-d4, requires careful control to ensure the correct isomer is formed. medchemexpress.compharmaffiliates.commedchemexpress.com This can be achieved by reacting adenine with a deuterated 2-haloethanol or a similar electrophile under controlled conditions. The use of specific bases and solvents can influence the regioselectivity of this alkylation. cit.ie

Esterification Reactions for Diethyl Ester Formation

The final step in the synthesis of this compound is the formation of the diethyl ester from the corresponding phosphonic acid. This transformation is essential for enhancing the lipophilicity of the compound, which can improve its utility in certain biological assays. ontosight.ai

Optimization of Esterification Conditions for Phosphonate Analogs

The esterification of phosphonic acids can be challenging and often requires optimized conditions to achieve high yields. nih.govmdpi.comresearchgate.net Various methods have been developed for the esterification of phosphonic acids, including reactions with alcohols in the presence of coupling agents or the use of orthoesters. nih.govnih.govacs.org The choice of esterification method depends on the specific properties of the phosphonate analog and the desired purity of the final product. Microwave-assisted esterification has also been explored as a method to accelerate the reaction. mdpi.com

| Method | Reagents | Conditions | Outcome |

| Orthoester Method | Triethyl orthoacetate | 90 °C | High yield of the diester. nih.govresearchgate.net |

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | Varies | Mediates esterification. nih.gov |

| Microwave-assisted | Alcohol | Microwave irradiation | Can lead to faster reaction times. mdpi.com |

Purification and Spectroscopic Characterization for Research Applications

The purification and rigorous characterization of this compound are essential to confirm its identity, purity, and isotopic enrichment, ensuring its suitability for research applications, particularly as an internal standard in quantitative bioanalysis. researchgate.netaxios-research.com

Purification

Following synthesis, the crude product is purified using standard laboratory techniques. The primary method employed is column chromatography on silica (B1680970) gel, which is effective for separating the desired product from unreacted starting materials and reaction byproducts. mdpi.com For achieving the high purity (>98%) required for use as an analytical standard, a final purification step using High-Performance Liquid Chromatography (HPLC) may be employed. acs.orgunl.pt In the context of its application, methods like solid-phase extraction (SPE) are used to isolate the analyte from complex biological matrices like plasma prior to analysis, demonstrating another facet of purification related to its use. researchgate.net

Spectroscopic Characterization

A combination of spectroscopic techniques is used to verify the structure and isotopic labeling of the final compound.

Mass Spectrometry (MS) : Mass spectrometry is the definitive technique for confirming the molecular weight and successful incorporation of the deuterium atoms. High-resolution mass spectrometry (HRMS) provides an exact mass measurement. For this compound, the protonated molecule [M+H]⁺ would be observed at an m/z value that is 4 mass units higher than its non-deuterated counterpart. Tandem mass spectrometry (LC-MS/MS) is the standard method for its application in pharmacokinetic studies, where specific precursor-to-product ion transitions are monitored for quantification. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy provides detailed structural confirmation.

¹H NMR : The proton NMR spectrum is critical for confirming the position of the deuterium labels. In the spectrum of this compound, the signals corresponding to the four protons of the ethoxy bridge (-O-CH₂-CH₂-N-) would be absent or significantly diminished, providing direct evidence of successful deuteration at this site. Other expected signals, such as those for the adenine ring protons, the methylene (B1212753) bridge adjacent to the phosphorus atom, and the ethyl ester groups, would remain. unl.ptepo.org

¹³C NMR : The carbon-13 NMR spectrum would show all expected carbon signals, although the signals for the deuterated carbons (C-D) would appear as multiplets with lower intensity due to C-D coupling.

³¹P NMR : Phosphorus-31 NMR would show a single characteristic resonance, confirming the presence of the phosphonate group.

²H NMR : Deuterium NMR can be used to directly observe the resonances of the incorporated deuterium atoms, confirming their presence in the expected chemical environment.

The data gathered from these techniques are compiled to generate a Certificate of Analysis (CoA) for the research material, detailing its identity, purity, and isotopic enrichment. vivanls.com

Table 1: Expected Spectroscopic Data for this compound

| Technique | Parameter | Expected Result |

|---|---|---|

| Mass Spectrometry (MS) | Molecular Formula | C₁₂H₁₆D₄N₅O₄P cymitquimica.com |

| Molecular Weight | 333.32 g/mol cymitquimica.com | |

| [M+H]⁺ (m/z) | ~334.1 | |

| ¹H NMR | Adenine Protons | Signals corresponding to H-2 and H-8 protons (~δ 8.0-8.5 ppm) unl.pt |

| Ethoxy Bridge (-O-CH₂-CH₂-N-) | Absence of signals typically found in the δ 3.5-4.5 ppm range. | |

| Methylene (-O-CH₂-P) | Signal present (~δ 3.8 ppm, doublet due to P-coupling) unl.pt | |

| Diethyl Ester (-O-CH₂-CH₃) | Quartet and triplet signals present (~δ 4.0 and 1.2 ppm) | |

| ³¹P NMR | Phosphonate | Single resonance characteristic of the phosphonate environment. |

| HPLC | Purity | >98% for use as a research standard. medchemexpress.com |

Scale-Up Considerations for Research Material Production

The transition from a laboratory-scale synthesis to the production of larger, research-grade batches of this compound introduces several challenges that must be addressed to ensure the process is efficient, cost-effective, and reproducible. researchgate.net

Process Optimization and Safety : Reaction conditions that are manageable on a small scale, such as temperature control, reaction times, and reagent stoichiometry, must be carefully re-optimized for larger volumes. doi.org For instance, exothermic steps require more robust thermal management to prevent runaway reactions. The use of hazardous reagents, such as sodium hydride for the alkylation step, necessitates stringent safety protocols and specialized equipment for handling on a larger scale. nih.gov

Purification Strategy : While HPLC is suitable for purifying milligram quantities to a high degree of purity, it is often impractical and expensive for multi-gram or kilogram-scale production. Therefore, developing a scalable purification method is critical. This typically involves optimizing a robust crystallization process or a scalable column chromatography protocol that can consistently deliver the product with the required purity. researchgate.net

Analytical Controls : Stringent in-process analytical controls are essential during a scale-up campaign. Techniques like HPLC and NMR must be used to monitor the reaction progress and the purity of intermediates. This ensures that any deviations are caught early, preventing the loss of valuable deuterated material. It is also crucial to re-verify the isotopic enrichment and purity of the final batch to ensure it meets the specifications for its intended research application. nih.gov

Catalyst and Reagent Efficiency : On a larger scale, the efficiency and ease of removal of catalysts and reagents become more significant. For example, if a metal catalyst were used for a deuteration step, its complete removal from the final product would be a critical regulatory and quality issue. researchgate.net The selection of reagents that are both effective and easily managed in bulk is a key consideration for a successful scale-up.

Table 2: Summary of Compound Names

| Compound Name |

|---|

| Adefovir |

| Adefovir-d4 |

| This compound |

| Adefovir Dipivoxil |

| Diethyl [[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl]phosphonate |

| P-[[2-(6-Amino-9H-purin-9-yl)ethoxy-d4]methyl]phosphonic Acid Diethyl Ester |

| Ethylene-d4 glycol |

| 1,2-dibromoethane-d4 |

| Diethyl phosphite |

Based on a comprehensive review of available scientific literature, it is not possible to generate an article on the chemical compound “this compound” that adheres to the requested outline. Publicly accessible research and mechanistic studies focus almost exclusively on Adefovir and its clinically approved prodrug, Adefovir Dipivoxil.

There is no specific, verifiable data regarding the enzymatic hydrolysis, intracellular conversion pathways, or cellular uptake of an "Adefovir Diethyl Ester" or its deuterated "-d4" variant. Foundational research on Adefovir prodrugs indicates that simple alkyl esters, such as a diethyl ester, are not readily metabolized in biological systems to release the active Adefovir monophosphate. The successful prodrug strategy employed for Adefovir involves the use of bis(pivaloyloxymethyl) ester (dipivoxil), which is cleaved by cellular esterases through a different chemical mechanism.

Therefore, constructing an article on the topics outlined—such as the identification of specific esterases for a diethyl ester, kinetic analysis of its de-esterification, and its specific intracellular processing—would be speculative and lack the required scientific accuracy and citation of research findings. All available data pertains to the activation of Adefovir Dipivoxil and the subsequent phosphorylation and transport of Adefovir itself.

Mechanistic Studies of Prodrug Activation and Intracellular Processing Non Clinical Focus

Isotope Effects on Prodrug Biotransformation Kinetics

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.org This effect is particularly useful for elucidating reaction mechanisms, as a significant change in reaction rate upon isotopic substitution implies that the cleavage of the isotope-labeled bond is involved in the rate-determining step of the reaction. nih.gov

Deuterium Effect on Enzymatic Cleavage Rates

The first step in the activation of Adefovir-d4 (B562677) Diethyl Ester is the enzymatic cleavage of the diethyl ester groups to release the parent molecule, adefovir (B194249). This hydrolysis is typically mediated by intracellular esterase enzymes. smpdb.ca The deuteration in Adefovir-d4 Diethyl Ester is located on the ethyl groups of the ester moiety.

The cleavage of a C-H bond is not the primary event in ester hydrolysis. Instead, the reaction involves nucleophilic attack at the carbonyl carbon of the ester. Therefore, any observed deuterium isotope effect would likely be a secondary kinetic isotope effect, which occurs when the isotopic substitution is at a position adjacent to the bond being broken. researchgate.net Secondary KIEs are generally much smaller than primary KIEs, with kH/kD values typically ranging from 0.8 to 1.3. wikipedia.org

While specific experimental data on the KIE for this compound is not extensively published, the expected effect would be a slight slowing of the enzymatic cleavage rate compared to the non-deuterated counterpart. This is because the C-D bond has a lower zero-point energy than the C-H bond, making it slightly stronger and subtly affecting the vibrational modes of the transition state during enzymatic catalysis. libretexts.org A value of kH/kD greater than 1 would indicate a normal secondary KIE, suggesting a modest decrease in the rate of biotransformation.

Table 1: Illustrative Kinetic Isotope Effect (KIE) on Enzymatic Cleavage

This table presents hypothetical data to illustrate the concept of a secondary kinetic isotope effect on the esterase-mediated cleavage of this compound, as specific experimental values are not publicly available.

| Compound | Rate of Cleavage (k, relative units) | kH/kD | Type of KIE |

| Adefovir Diethyl Ester (H) | 1.00 | \multirow{2}{}{1.15} | \multirow{2}{}{Normal Secondary KIE} |

| This compound (D) | 0.87 |

In Vitro Cellular Models for Prodrug Activation Studies

To investigate the complex processes of prodrug uptake, cleavage, and subsequent phosphorylation, researchers rely on various in vitro cellular models that can replicate the metabolic environment of target cells.

Hepatocyte and other Cell Culture Systems

Liver cells are the primary target for hepatitis B virus, the indication for which adefovir is used. Therefore, liver-derived cell culture systems are the most relevant models for studying the activation of adefovir prodrugs. nih.gov Commonly used systems include:

Primary Human Hepatocytes: These are considered the gold standard as they most accurately reflect in vivo liver metabolism. Studies with the non-deuterated parent drug, adefovir, have shown that it is efficiently phosphorylated in primary hepatocytes. nih.gov

Hepatoma Cell Lines (e.g., HepG2, Huh-7): These are immortalized cell lines that are easier to maintain and provide a more reproducible system for high-throughput screening and mechanistic studies. Research has demonstrated that cell lines like HepG2 and Huh-7 are effective models for studying the metabolism of adefovir and the intracellular half-life of its active diphosphate (B83284) form. nih.gov

In the context of this compound, these cell systems would be used to perform comparative metabolic studies. By incubating the cells with both the deuterated and non-deuterated compounds, researchers can measure the rate of disappearance of the prodrug and the rate of appearance of adefovir and adefovir diphosphate, allowing for a direct calculation of the kinetic isotope effect in a biologically relevant setting. nih.gov

Table 2: Cellular Models for Adefovir Prodrug Activation Studies

| Cell Model | Type | Key Advantages | Application for this compound |

| Primary Human Hepatocytes | Primary Cells | High physiological relevance; reflects in vivo metabolism. nih.gov | Quantifying KIE and metabolic rates in a model closely resembling human liver. |

| HepG2 | Human Hepatoma Line | High reproducibility; well-characterized. nih.gov | Mechanistic studies of enzymatic cleavage and phosphorylation pathways. |

| Huh-7 | Human Hepatoma Line | Robust; widely used in hepatitis B research. nih.gov | Assessing intracellular accumulation and half-life of metabolites. |

Subcellular Fractionation Studies for Localizing Bioconversion

To identify the specific locations within the cell where each step of the prodrug activation occurs, subcellular fractionation techniques are employed. This process involves carefully breaking open the cells and separating the major organelles and cellular compartments through differential centrifugation.

The typical fractions isolated include:

Cytosol: The soluble portion of the cytoplasm.

Mitochondria: Organelles responsible for energy production.

Microsomes: Vesicles formed from the endoplasmic reticulum, which contain many drug-metabolizing enzymes.

Nuclei: The compartment containing the cell's genetic material.

For this compound, each fraction would be incubated with the prodrug to determine which compartment exhibits the highest rate of ester cleavage. This would pinpoint the location of the responsible esterase(s). Similarly, subsequent incubation of adefovir with each fraction in the presence of necessary cofactors (like ATP) can identify the compartments where the kinases responsible for phosphorylation are most active. It is known that adefovir is phosphorylated by cellular kinases, which are typically abundant in the cytosol. smpdb.ca Such studies are crucial for building a complete map of the intracellular journey of the prodrug from entry to activation.

Advanced Analytical Method Development and Validation Utilizing Adefovir D4 Diethyl Ester

Quantitative Bioanalysis of Adefovir (B194249) and its Metabolites in Biological Matrices (Non-Clinical)

The quantitative analysis of adefovir and its metabolites in non-clinical biological matrices is fundamental for pharmacokinetic and toxicokinetic studies. The development of robust and sensitive analytical methods is crucial for accurately determining drug concentrations in complex biological samples. Among the various analytical techniques available, liquid chromatography-mass spectrometry (LC-MS/MS) stands out as the most widely adopted and effective method for the bioanalysis of adefovir.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS has become the gold standard for the quantification of adefovir in biological samples due to its high sensitivity, selectivity, and specificity. nih.govnih.gov Several validated LC-MS/MS methods have been developed for the determination of adefovir in matrices such as human plasma, serum, and urine. nih.govnih.govresearchgate.net These methods typically employ a reversed-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer for detection. nih.govnih.gov

The mass spectrometer is usually operated in the positive electrospray ionization (ESI) mode, with multiple reaction monitoring (MRM) used for quantification. nih.gov The precursor-to-product ion transitions for adefovir are carefully selected to ensure specificity and minimize interferences. For instance, a common transition monitored for adefovir is m/z 274.04 → 162.09. The use of a stable isotope-labeled internal standard, such as Adefovir-d4 (B562677), is critical for achieving high accuracy and precision by compensating for variations during sample processing and analysis. researchgate.net The corresponding transition for Adefovir-d4 is often m/z 278.04 → 166.09.

Method validation is performed in accordance with regulatory guidelines to ensure the reliability of the analytical data. Key validation parameters include linearity, accuracy, precision, selectivity, and stability. Linearity is typically established over a concentration range relevant to the expected in vivo concentrations, with correlation coefficients (r²) consistently exceeding 0.99. nih.govnih.govresearchgate.net The lower limit of quantification (LLOQ) for adefovir in plasma is often in the low ng/mL range, demonstrating the high sensitivity of these methods. nih.govnih.govresearchgate.net

Below is an interactive data table summarizing typical parameters for a validated LC-MS/MS method for adefovir quantification:

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Chromatographic Column | Waters X-Select HSS T3-C18 (3.0 × 50 mm, 2.5 µm) | |

| Mobile Phase | Isocratic mixture of methanol (B129727) and an aqueous buffer | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.gov |

| Mass Spectrometer | Triple Quadrupole | nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| MRM Transition (Adefovir) | m/z 274.04 → 162.09 | |

| MRM Transition (Adefovir-d4) | m/z 278.04 → 166.09 | |

| Linearity Range | 1.00 ng/mL to 30.00 ng/mL | |

| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL | |

| Intra-day Precision | < 2.37% | |

| Inter-day Precision | < 7.87% |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. However, its application to the direct analysis of polar and non-volatile compounds like adefovir is challenging. Adefovir's high polarity and low volatility make it unsuitable for direct GC-MS analysis without a chemical modification step known as derivatization. jfda-online.com

Derivatization aims to convert the polar functional groups of the analyte into less polar and more volatile derivatives, making them amenable to GC separation. jfda-online.com Common derivatization reactions for polar compounds include silylation, acylation, and alkylation. jfda-online.com These reactions replace active hydrogens in functional groups like hydroxyl and amine with a non-polar group, thereby increasing volatility. jfda-online.com

Despite the theoretical possibility of derivatizing adefovir for GC-MS analysis, this approach is not commonly reported in the scientific literature for its quantitative bioanalysis. The preference for LC-MS/MS is largely due to its ability to directly analyze polar compounds in their native form, thus avoiding the often complex and potentially incomplete derivatization step. The additional sample preparation required for derivatization can introduce variability and may not be as robust or high-throughput as modern LC-MS/MS methods.

Sample Preparation Techniques (e.g., Solid-Phase Extraction, Protein Precipitation)

Effective sample preparation is a critical step in the bioanalytical workflow to remove interfering endogenous components from the biological matrix and to concentrate the analyte of interest. nih.gov For the analysis of adefovir in biological samples, the two most commonly employed techniques are protein precipitation (PPT) and solid-phase extraction (SPE). researchgate.netnih.gov

Protein Precipitation (PPT) is a relatively simple and rapid method for removing proteins from plasma or serum samples. nih.gov It involves the addition of an organic solvent, such as methanol or acetonitrile, to the sample, which causes the proteins to denature and precipitate out of solution. nih.govnih.gov Following centrifugation, the supernatant containing the analyte can be directly injected into the LC-MS/MS system or further processed. nih.gov While PPT is a high-throughput technique, it may result in less clean extracts compared to SPE, which can sometimes lead to more significant matrix effects. nih.gov

Solid-Phase Extraction (SPE) is a more selective sample clean-up technique that provides cleaner extracts and can also be used to concentrate the analyte. researchgate.net The general steps in an SPE procedure include conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest. youtube.com For adefovir, which is a polar compound, reversed-phase SPE cartridges are often used. researchgate.net The selection of the appropriate sorbent and elution solvents is crucial for achieving high and reproducible recovery.

The following table provides a comparative overview of these two common sample preparation techniques for adefovir analysis:

| Technique | Principle | Typical Reagents/Materials | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Protein Precipitation (PPT) | Removal of proteins by denaturation with an organic solvent. | Methanol, Acetonitrile | Simple, fast, high-throughput. | Less clean extracts, potential for significant matrix effects. | nih.govnih.govnih.gov |

| Solid-Phase Extraction (SPE) | Selective retention of the analyte on a solid sorbent followed by elution. | Reversed-phase C18 or polymer-based cartridges, conditioning, wash, and elution solvents. | Provides cleaner extracts, reduces matrix effects, allows for analyte concentration. | More time-consuming and complex than PPT, requires method development. | researchgate.netyoutube.com |

Application of Adefovir-d4 Diethyl Ester as an Internal Standard

In quantitative bioanalysis using mass spectrometry, the use of an internal standard (IS) is essential to correct for the variability inherent in the analytical process. youtube.com A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" as it shares very similar physicochemical properties with the analyte, adefovir. youtube.com

Isotope Dilution Mass Spectrometry Principles and Practices

Isotope dilution mass spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. researchgate.net This labeled compound, in this case, this compound (which is metabolized to Adefovir-d4 in vivo or during sample preparation), serves as the internal standard. Because the SIL-IS is chemically identical to the analyte, it behaves similarly during sample extraction, chromatography, and ionization in the mass spectrometer. youtube.com

The quantification is based on the ratio of the mass spectrometric response of the analyte to that of the SIL-IS. youtube.com Any loss of analyte during sample processing will be accompanied by a proportional loss of the SIL-IS, thus the ratio remains constant. This allows for highly accurate and precise measurements, as it effectively corrects for variations in extraction recovery and instrumental response. youtube.comresearchgate.net

Mitigating Matrix Effects in Complex Biological Samples

Matrix effects are a common challenge in LC-MS bioanalysis, arising from co-eluting endogenous components in the biological matrix that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification. nih.govresearchgate.netnih.gov

The use of a co-eluting SIL-IS like Adefovir-d4 is the most effective way to compensate for matrix effects. nih.govmedipharmsai.com Since the analyte and the SIL-IS have nearly identical retention times and ionization efficiencies, they are subjected to the same degree of ion suppression or enhancement from the matrix components. researchgate.net By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by matrix effects is effectively normalized, leading to more reliable and accurate quantitative results. medipharmsai.com Studies have shown that methods employing Adefovir-d4 as an internal standard exhibit minimal matrix effects and demonstrate high accuracy and precision. researchgate.net For example, one study reported a matrix effect of only 5.23% for adefovir when using Adefovir-d4 as the internal standard, which had no significant impact on the analysis.

The following table summarizes research findings on matrix effect mitigation using Adefovir-d4:

| Study Reference | Matrix | Internal Standard | Observed Matrix Effect | Conclusion |

|---|---|---|---|---|

| Nasr et al. | Human Plasma | Adefovir-d4 | 5.23% | The use of Adefovir-d4 effectively compensated for matrix effects, having no impact on the study sample analysis. |

| Goswami et al. | Human Plasma | Adefovir-d4 | Ion-enhancement of 7.1% | The matrix effect had no impact on the analysis of study samples. |

| Liu et al. | Human Plasma | Adefovir-d4 | Slight ionization enhancement of <10.9% | Did not markedly affect the behavior of the calibration curves and accuracy and precision data. |

Precision, Accuracy, and Robustness of Deuterated Standard Methods

In analytical chemistry, particularly within pharmaceutical research, the use of deuterated internal standards is a cornerstone for developing highly precise, accurate, and robust quantitative assays, especially those employing mass spectrometry. clearsynth.comukisotope.com this compound serves as an ideal internal standard for the quantification of Adefovir Diethyl Ester or related analogues. The incorporation of deuterium (B1214612) atoms results in a compound that is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer. clearsynth.com

Precision is enhanced because the internal standard is added to the sample at the beginning of the analytical workflow. ukisotope.com It experiences the same sample preparation steps (extraction, derivatization) and potential variations during analysis (e.g., injection volume, ionization efficiency) as the target analyte. By calculating the ratio of the analyte response to the internal standard response, variations are normalized, leading to significantly improved reproducibility of results. nih.gov

Accuracy is fundamentally improved by the use of stable isotope-labeled standards. ukisotope.com These standards help to compensate for matrix effects, where other compounds in a complex sample (like plasma or urine) can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. clearsynth.comukisotope.com Since the deuterated standard has nearly identical physicochemical properties, it is affected by the matrix in the same way as the non-labeled analyte, correcting for these interferences and ensuring the calculated concentration is a true reflection of the sample. ukisotope.com

Robustness refers to the method's ability to remain unaffected by small, deliberate variations in method parameters. Methods using deuterated standards are inherently more robust. They are less susceptible to fluctuations in instrument performance or environmental conditions. clearsynth.com While the stability of the deuterium label itself must be confirmed during method development to ensure no hydrogen-deuterium exchange occurs, modern stable isotope-labeled standards are generally very stable. ukisotope.com The consistent performance of these standards allows for reliable analysis across different instruments and laboratories, and can even support reduced calibration strategies without compromising data quality. doi.org

| Parameter | Impact of Using this compound | Mechanism |

|---|---|---|

| Precision | Significantly Improved | Normalizes variations in sample preparation, injection volume, and instrument response by using a response ratio. nih.gov |

| Accuracy | Greatly Enhanced | Compensates for matrix effects and variations in ionization efficiency, as the standard and analyte are affected similarly. clearsynth.comukisotope.com |

| Robustness | Increased | Method becomes less sensitive to minor changes in analytical conditions (e.g., mobile phase composition, temperature). clearsynth.com |

Impurity Profiling and Reference Standard Applications

Impurity profiling is a critical aspect of pharmaceutical development, ensuring the quality and safety of active pharmaceutical ingredients (APIs). perfectdossier.com this compound, as a high-purity reference material, plays a vital role in the identification and quantification of impurities related to Adefovir and its prodrugs.

Characterization of Synthesis-Related Impurities

Impurities in an API can originate from starting materials, by-products of the main reaction, intermediates, or subsequent degradation products. perfectdossier.com The synthesis of Adefovir involves several steps, including the alkylation of adenine (B156593), which can lead to the formation of various related substances. nih.gov

A common issue in the synthesis of Adefovir is the formation of regioisomers. The widely used method involves the alkylation of adenine, which can occur at the desired N9 position or the undesired N7 position. nih.gov This results in the N7-regioisomer being a process-related impurity that must be identified and controlled. Other potential impurities can arise from starting materials or side reactions during the multi-step synthesis. nih.gov

This compound can be used as an internal standard in chromatographic methods (e.g., LC-MS) to accurately quantify these known and unknown impurities relative to the main compound. Its distinct mass allows for clear separation of its signal from that of the analyte and its non-labeled impurities.

| Impurity Name/Type | CAS Number | Potential Origin |

|---|---|---|

| Adefovir Impurity A | 142341-05-7 | Synthesis-related by-product. drjcrbio.com |

| Adefovir Impurity C | 142341-04-6 | Synthesis-related by-product. drjcrbio.com |

| Adefovir Dipivoxyl N6-Hydroxymethyl Impurity | 323201-04-3 | Synthesis-related by-product. drjcrbio.com |

| N7-Regioisomer of Adefovir Diethyl Ester | Not Available | By-product from the alkylation of adenine at the N7 position instead of the N9 position. nih.gov |

Development of Analytical Standards for Quality Control in Research

In a research and development setting, analytical standards are essential for ensuring the consistency and reliability of experimental results. synthinkchemicals.com this compound serves as a crucial working standard for quality control (QC) assays. Its use in QC checks helps to validate analytical methods and ensure their ongoing performance. synthinkchemicals.comsynthinkchemicals.com

When used as an internal standard in QC samples, it allows researchers to confirm the precision and accuracy of each analytical run. clearsynth.com This is vital for studies involving the quantification of Adefovir in complex biological matrices or for monitoring its stability under various conditions. By providing a consistent reference point, the deuterated standard ensures that data generated over long periods or across different batches of reagents are comparable and reliable. synthinkchemicals.com

Traceability to Pharmacopeial Standards for Research Materials

Metrological traceability is a fundamental concept ensuring that a measurement result can be related to a national or international standard through a documented, unbroken chain of calibrations. researchgate.netfastercapital.com While a research material like this compound is not itself a pharmacopeial primary standard, its utility in regulated or high-quality research environments depends on establishing its traceability to one. edqm.eu

Pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or European Pharmacopoeia (Ph. Eur.), are primary standards with the highest metrological quality. synthinkchemicals.comedqm.eu A research-grade standard like this compound is considered a secondary or in-house standard. To establish traceability, the research standard must be thoroughly characterized against the primary pharmacopeial standard for Adefovir. edqm.eu

This process involves:

Characterization: Using validated analytical methods to determine the identity, purity, and concentration of the this compound standard.

Comparison: Analyzing the primary pharmacopeial Adefovir standard and the deuterated secondary standard with the same analytical method to establish a clear relationship between their property values.

Uncertainty Calculation: Documenting the uncertainty associated with the characterization and comparison steps, which is then incorporated into any measurements made using the secondary standard. researchgate.netedqm.eu

By demonstrating this traceability, researchers can be confident that the quantitative results obtained using this compound are accurate and comparable to results generated in other laboratories that also adhere to pharmacopeial standards. synthinkchemicals.comrdworldonline.com

Non Clinical Pharmacokinetic and Pharmacodynamic Research Applications

Investigation of Absorption, Distribution, Metabolism, and Excretion (ADME) in Animal Models

The study of ADME characteristics is fundamental in drug development. Labeled compounds like Adefovir-d4 (B562677) Diethyl Ester are instrumental in these preclinical evaluations. nih.govuci.edu

The strategic replacement of hydrogen atoms with deuterium (B1214612), a stable isotope of hydrogen, is a technique used to modify the metabolic profile of a drug. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can make the C-D bond more resistant to enzymatic cleavage. musechem.com This phenomenon, known as the deuterium kinetic isotope effect, can lead to a slower rate of metabolism. musechem.com

In the context of adefovir (B194249) prodrugs, deuteration could potentially alter the rate at which the diethyl ester is hydrolyzed to the active parent compound, adefovir. This modification may influence key pharmacokinetic parameters. While specific comparative studies on Adefovir-d4 Diethyl Ester versus its non-deuterated counterpart are not detailed in the available literature, the general principles of deuteration suggest potential benefits musechem.comnih.gov:

Increased Half-Life: By slowing metabolism, deuteration can prolong the drug's circulation time in the body. musechem.com

Improved Bioavailability: The oral bioavailability of adefovir from its non-deuterated dipivoxil prodrug is approximately 59%. drugbank.comeuropa.eu Prodrug strategies are essential as adefovir itself has poor oral bioavailability. nih.gov Deuteration of the ester prodrug could potentially influence this value by altering first-pass metabolism.

Adefovir-d4 itself is frequently used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods to precisely quantify adefovir in biological samples during pharmacokinetic studies. nih.gov

Following oral administration and conversion to the active moiety adefovir, preclinical studies in animal models using the non-deuterated adefovir dipivoxil prodrug show that adefovir distributes to most tissues. europa.eu The highest concentrations are typically found in the primary organs of elimination and activity: the kidneys, liver, and intestinal tissues. europa.eu In vitro, the binding of adefovir to human plasma or serum proteins is low (≤ 4%), suggesting that a large fraction of the drug is free to distribute into tissues. europa.eu

While specific distribution data for this compound is not available, it is expected to follow a similar pattern. The key value of using a labeled compound like this in research is to accurately trace the parent compound and its metabolites, such as adefovir monophosphate and adefovir diphosphate (B83284), within these tissues to better understand local exposure and accumulation.

A study in woodchucks chronically infected with woodchuck hepatitis virus (WHV), a model for human HBV, evaluated the pharmacokinetics of the non-deuterated adefovir dipivoxil prodrug. The results demonstrated sufficient oral bioavailability to achieve and maintain a significant reduction in viral DNA levels, underscoring the effectiveness of the prodrug approach in delivering adefovir to target tissues. nih.gov

Studies using the non-deuterated form show that adefovir is primarily eliminated from the body via the kidneys. pom.go.ideuropa.eu The excretion process involves a combination of glomerular filtration and active tubular secretion. drugbank.comeuropa.eupom.go.id Following repeated oral administration of adefovir dipivoxil, approximately 45% of the dose is recovered in the urine as adefovir over a 24-hour period. drugbank.compom.go.id Adefovir is not a significant substrate for or inhibitor of common cytochrome P450 (CYP450) enzymes, indicating a low potential for drug-drug interactions via these metabolic pathways. europa.eupom.go.id

The use of isotopically labeled compounds such as this compound is crucial for precisely delineating these pathways. By tracking the labeled molecule, researchers can definitively identify metabolites, quantify the extent of renal versus other excretion routes, and study the specific transporters involved, such as organic anion transporters (OATs) in the kidneys. pharmgkb.orgnih.gov

Mechanistic Pharmacodynamic Studies in Pre-clinical Models

Pharmacodynamic studies investigate the biochemical and physiological effects of a drug on the body. For this compound, this involves its conversion to the active form and subsequent interaction with its viral target.

The antiviral activity of adefovir is typically assessed in vitro using cell culture models, such as human hepatoma cell lines (e.g., HepG2 2.2.15) that are stably transfected with the Hepatitis B Virus (HBV) genome. nih.govasm.org In these systems, the prodrug is converted intracellularly to adefovir and then to its active diphosphate form. patsnap.com Research demonstrates that adefovir is a potent inhibitor of HBV replication. nih.govasm.org The efficacy is measured by the 50% inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit viral DNA synthesis by 50%.

The table below summarizes the reported in vitro antiviral activity of adefovir.

| Cell Line | Virus | Parameter | Value (µM) | Citation |

| HBV-transfected human hepatoma cells | HBV | IC50 | 0.2 - 2.5 | drugbank.com |

| HepG2 2.2.15 | HBV | IC50 | 0.7 | medchemexpress.commedchemexpress.com |

| HBV DNA-transfected human hepatoma cells | HBV | IC50 | 0.2 - 6.3 | mdpi.com |

This interactive table presents data on the in vitro antiviral efficacy of adefovir.

The mechanism of action of adefovir is well-established. ontosight.ai After the prodrug (this compound) enters a hepatocyte, it is cleaved to adefovir-d4. patsnap.com Cellular kinases then phosphorylate this molecule twice to form the active metabolite, adefovir-d4 diphosphate. ontosight.aismpdb.ca

This active metabolite, adefovir diphosphate, acts as a competitive inhibitor of the HBV DNA polymerase (a reverse transcriptase). pharmgkb.orgontosight.ai It competes with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP), for binding to the enzyme. drugbank.compatsnap.com Once incorporated into the growing viral DNA strand, adefovir diphosphate lacks the necessary 3'-hydroxyl group, causing premature chain termination and halting viral replication. drugbank.compatsnap.comontosight.ai

The inhibitory activity against the target enzyme is quantified by the inhibition constant (Ki). Adefovir diphosphate is a selective inhibitor of HBV DNA polymerase with significantly less activity against human DNA polymerases, which contributes to its therapeutic window. drugbank.compom.go.id

The table below presents the inhibitory constants for adefovir diphosphate.

| Enzyme | Natural Substrate | Parameter | Value (µM) | Citation |

| HBV DNA Polymerase | deoxyadenosine triphosphate | Ki | 0.1 | drugbank.commdpi.com |

| Human DNA Polymerase α | - | Ki | 1.18 | drugbank.com |

| Human DNA Polymerase γ | - | Ki | 0.97 | drugbank.com |

This interactive table details the inhibitory activity of adefovir diphosphate against viral and human polymerases.

Gene Expression and Cellular Pathway Modulation Studies

While this compound is not directly used to modulate gene expression, it is a critical analytical tool in studies investigating how the parent drug, adefovir, affects cellular processes. Research has shown that adefovir dipivoxil, the prodrug of adefovir, can influence key cellular pathways beyond its primary antiviral activity. nih.govpatsnap.com

For instance, studies have explored adefovir dipivoxil's potential as an anticancer agent. Research in medullary thyroid carcinoma (MTC) cells identified adefovir dipivoxil as an inhibitor of RET proto-oncogene transcription. mdpi.comnih.gov This led to reduced RET protein expression and interfered with STAT3 phosphorylation, ultimately inhibiting cancer cell proliferation and promoting apoptosis (programmed cell death). nih.govmdpi.comnih.gov In another study on colon cancer cells, adefovir dipivoxil was found to disrupt the interaction between CDK1 and KCTD12 proteins, leading to cell cycle arrest and sensitizing resistant cells to other cancer therapies. researchgate.net Furthermore, investigations into adefovir's genotoxicity revealed its capacity to induce DNA double-strand breaks, with the cell's tolerance to this damage potentially involving the Brca1 gene. spandidos-publications.com

In all such non-clinical studies, this compound would be the ideal internal standard. It allows for the precise quantification of the active adefovir moiety within the cells or tissues via liquid chromatography-tandem mass spectrometry (LC-MS/MS). This accurate measurement is vital to correlate specific drug concentrations with observed changes in gene expression, protein levels, and cellular pathway activity, ensuring the reliability of the research findings. nih.gov

Table 1: Illustrative Data on Adefovir's Effect on Gene and Protein Expression

| Cell Line | Target Gene/Protein | Observed Effect | Research Context |

|---|---|---|---|

| TT (Medullary Thyroid Carcinoma) | RET | Downregulation of mRNA and protein expression. nih.govresearchgate.net | Anticancer Activity |

| TT (Medullary Thyroid Carcinoma) | STAT3 | Interference with phosphorylation. mdpi.com | Anticancer Activity |

| TT (Medullary Thyroid Carcinoma) | Cyclin D1 | Decreased protein expression. nih.gov | Cell Cycle Regulation |

| Colon Cancer Cells | CDK1-KCTD12 | Disruption of protein-protein interaction. researchgate.net | Anticancer Activity |

| HeLa (Cervical Cancer) | p53 | Activation. bjbms.org | Apoptosis Induction |

Role in Drug-Drug Interaction Studies (Non-Clinical)

This compound is an essential tool for non-clinical drug-drug interaction (DDI) studies. Its function as a stable isotope-labeled internal standard (SIL-IS) allows for robust and accurate quantification of adefovir, which is critical for interpreting how co-administered drugs affect its pharmacokinetics. musechem.comnih.gov The use of a SIL-IS is considered the gold standard in LC-MS/MS bioassays as it effectively corrects for variability during sample processing and analysis. acanthusresearch.com

Enzyme Induction/Inhibition Effects on Prodrug Metabolism

The oral prodrug, adefovir dipivoxil, is converted in the body to its active form, adefovir, through hydrolysis by esterase enzymes. patsnap.comeuropa.eu It is important to determine if other drugs might inhibit or induce these enzymes, thereby altering the rate of adefovir formation and affecting its efficacy or toxicity.

In vitro DDI studies typically use systems like human liver microsomes to assess these interactions. In such an experiment, adefovir dipivoxil would be incubated with and without a potential interacting drug. This compound would be added as the internal standard during sample workup to enable precise measurement of the newly formed adefovir. A significant decrease in adefovir formation in the presence of the test drug would indicate enzymatic inhibition.

While adefovir itself is not significantly metabolized by cytochrome P450 (CYP) enzymes and shows a low potential for CYP-mediated interactions, its prodrugs can be. drugs.comeuropa.euresearchgate.net For example, pradefovir, another liver-targeting prodrug of adefovir, is activated by the enzyme CYP3A4. drugbank.com Investigating interactions with this prodrug would absolutely require a reliable internal standard like a deuterated analogue to accurately quantify its metabolic activation.

Transporter-Mediated Interactions

Adefovir's elimination from the body is highly dependent on renal excretion, involving both glomerular filtration and active tubular secretion. europa.eu This secretion is primarily mediated by the human organic anion transporter 1 (OAT1) and to some extent OAT3. researchgate.netpharmgkb.orghep-druginteractions.org Drugs that compete for or inhibit these transporters can increase the concentration of adefovir in the blood and in renal cells, which is a major mechanism for potential DDIs and nephrotoxicity. drugs.comresearchgate.net

Non-clinical studies use cell lines engineered to express these specific transporters (e.g., HEK-OAT1 cells) to screen for such interactions. researchgate.netnih.gov In these assays, the uptake of adefovir into the cells is measured in the presence of various concentrations of a potential inhibitor. This compound is used as the internal standard to accurately quantify the amount of adefovir transported into the cells.

For example, studies have shown that certain flavonoid conjugates can inhibit OAT1 and OAT3, and that the flavonoid apigenin (B1666066) can inhibit OAT1 activity in a dose-dependent manner, reducing adefovir-mediated cytotoxicity in cell models. nih.govmdpi.com These findings are critical for predicting potential food-drug or drug-drug interactions in a clinical setting. The precision afforded by using this compound is paramount to establishing accurate inhibitory constants (e.g., IC50) for interacting compounds.

Table 2: Representative Data from an In Vitro OAT1 Inhibition Assay

| Inhibitor Compound | Concentration | Adefovir Uptake (% of Control) | Analytical Method |

|---|---|---|---|

| Probenecid (Positive Control) | 100 µM | 15% | LC-MS/MS with Adefovir-d4 internal standard |

| Compound X | 1 µM | 85% | LC-MS/MS with Adefovir-d4 internal standard |

| Compound X | 10 µM | 45% | LC-MS/MS with Adefovir-d4 internal standard |

| Compound X | 100 µM | 20% | LC-MS/MS with Adefovir-d4 internal standard |

Advanced Research and Future Perspectives

Design of Next-Generation Deuterated Prodrugs of Acyclic Nucleotide Analogs

Researchers are actively exploring the deuteration of various acyclic nucleotide analogs to enhance their clinical utility. For instance, studies on deuterated versions of compounds similar to adefovir (B194249) have shown promising results. In one study, a deuterated analog of apalutamide (B1683753) exhibited a 1.8-fold higher peak plasma concentration and nearly double the total drug exposure compared to the non-deuterated parent compound. nih.gov This demonstrates the potential of deuteration to significantly improve the pharmacokinetic parameters of a drug.

The design of these next-generation prodrugs often involves sophisticated computational methods to predict the metabolic fate of the molecule and to identify the optimal positions for deuteration. tandfonline.comresearchgate.net By strategically placing deuterium (B1214612) atoms at sites susceptible to metabolic oxidation, researchers can effectively "shield" the drug from rapid breakdown by metabolic enzymes. nih.gov This approach has been successfully applied to various classes of drugs, including antiviral agents. mdpi.com

The development of these novel deuterated prodrugs holds promise for creating more effective and convenient treatment regimens. By improving the pharmacokinetic profile, deuteration can lead to lower and less frequent dosing, which can improve patient adherence and reduce the risk of side effects. nih.gov

Application in Metabolomics and Flux Analysis Research

Adefovir-d4 (B562677) Diethyl Ester and other stable isotope-labeled compounds are invaluable tools in the fields of metabolomics and metabolic flux analysis. mdpi.com These techniques are used to study the complex network of biochemical reactions that occur within cells and organisms. mdpi.com By tracing the metabolic fate of isotopically labeled molecules, researchers can gain a detailed understanding of how cells utilize different nutrients and how metabolic pathways are regulated. mdpi.com

In metabolomics studies, Adefovir-d4 Diethyl Ester can be used as an internal standard for the accurate quantification of its non-deuterated counterpart, adefovir, in biological samples. researchgate.net The use of a deuterated standard is crucial for correcting for variations in sample preparation and instrument response, thereby ensuring the reliability of the analytical method. researchgate.net This is particularly important in clinical pharmacokinetic studies where precise measurement of drug concentrations is essential. researchgate.net

Metabolic flux analysis takes this a step further by using isotopically labeled compounds to measure the rates of metabolic reactions in real-time. mdpi.com By feeding cells with a labeled substrate like this compound and analyzing the distribution of the isotope in downstream metabolites, researchers can map out the flow of carbon and other elements through various metabolic pathways. mdpi.com This information can be used to identify metabolic bottlenecks, to understand how diseases affect metabolism, and to design strategies for metabolic engineering. mdpi.com

For example, metabolic flux analysis has been used to study the metabolism of the yeast Pichia pastoris and to optimize the production of S-adenosyl-methionine (SAM), a commercially important metabolite. mdpi.com By analyzing the metabolic fluxes in different strains and under different growth conditions, researchers were able to identify key enzymes and pathways that could be targeted to increase SAM production. mdpi.com

Development of Novel Biosensors and Probes Incorporating Deuterated Moieties

The unique properties of deuterated compounds are also being exploited in the development of novel biosensors and probes for a wide range of applications. researchgate.netarxiv.org Biosensors are analytical devices that combine a biological recognition element with a transducer to detect specific molecules or biological events. mdpi.com The incorporation of deuterated moieties can enhance the sensitivity, selectivity, and stability of these devices. arxiv.org

One promising area of research is the development of fluorescent biosensors that use deuterated unnatural amino acids as the sensing element. researchgate.net These biosensors can be genetically encoded and expressed in living cells, allowing for real-time monitoring of specific metabolites or enzyme activities. researchgate.net The deuterated amino acid can be designed to change its fluorescence properties upon binding to the target molecule, providing a direct readout of its concentration. researchgate.net

Deuterated compounds can also be used to create novel probes for magnetic resonance imaging (MRI) and other imaging modalities. The deuterium nucleus has a different magnetic moment than hydrogen, which can be exploited to generate unique imaging signals. This can be used to track the distribution and metabolism of a drug or to visualize specific biological processes in vivo.

Furthermore, the development of electrochemical biosensors is another active area of research. frontiersin.org These devices use an electrode to detect changes in the electrical properties of a solution caused by the interaction between a biorecognition element and the target analyte. frontiersin.org The use of deuterated compounds in the design of these biosensors can lead to improved signal-to-noise ratios and enhanced detection limits. frontiersin.org

Integration with Computational Chemistry and Molecular Modeling for Prodrug Design

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development, particularly in the design of prodrugs. tandfonline.comresearchgate.netalquds.edu These methods allow researchers to simulate the behavior of molecules at the atomic level, providing valuable insights into their physicochemical properties, interactions with biological targets, and metabolic fate. tandfonline.comresearchgate.net

For the design of prodrugs like this compound, computational approaches can be used to:

Predict the rate of prodrug activation: By modeling the chemical or enzymatic reactions that convert the prodrug to its active form, researchers can optimize the linker moiety to achieve the desired release profile. tandfonline.comalquds.edu

Optimize drug delivery: Computational methods can be used to design prodrugs that can effectively cross biological membranes and reach their target tissues. nih.gov

Identify potential metabolic liabilities: By simulating the interaction of the prodrug with metabolic enzymes, researchers can identify potential sites of metabolism and design strategies to improve metabolic stability, such as deuteration. nih.gov

Quantum mechanics (QM) and molecular mechanics (MM) are two of the most widely used computational methods in prodrug design. tandfonline.com QM methods can provide highly accurate predictions of chemical reactivity, while MM methods are well-suited for simulating the dynamics of large molecular systems. tandfonline.com By combining these methods, researchers can gain a comprehensive understanding of the factors that govern the performance of a prodrug. tandfonline.com

The integration of computational chemistry with experimental studies has been shown to accelerate the drug discovery process and to improve the success rate of prodrug development. researchgate.net This approach has been successfully used to design a number of novel prodrugs with improved pharmacokinetic and pharmacodynamic properties. researchgate.net

Potential for this compound in Mechanistic Enzymology and Structural Biology Studies

This compound and other isotopically labeled nucleotide analogs have significant potential for advancing our understanding of enzyme mechanisms and protein structures. beilstein-journals.orgacs.org By selectively replacing hydrogen atoms with deuterium, researchers can probe the role of specific chemical bonds in enzyme catalysis and protein-ligand interactions. beilstein-journals.org

In mechanistic enzymology, the kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. By comparing the rate of an enzyme-catalyzed reaction with a deuterated substrate to that with the non-deuterated substrate, researchers can determine whether a particular C-H bond is broken in the rate-determining step of the reaction. This information can be used to distinguish between different possible catalytic mechanisms.

Deuterated compounds are also valuable tools in structural biology, particularly in nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. In NMR, the substitution of hydrogen with deuterium can simplify complex spectra and facilitate the assignment of signals. beilstein-journals.org This can provide detailed information about the three-dimensional structure of a protein-ligand complex and the dynamics of their interaction. beilstein-journals.org

In X-ray crystallography, deuteration can be used to locate the positions of hydrogen atoms in a protein structure, which are often difficult to visualize with standard methods. This can provide crucial insights into the hydrogen-bonding networks that stabilize protein structures and mediate protein-ligand interactions.

The application of this compound in these studies could provide valuable information about the mechanism of action of adefovir and its interaction with viral polymerases. This knowledge could be used to design more potent and selective antiviral agents.

Q & A

Q. What validated analytical methods are recommended for quantifying Adefovir-d4 Diethyl Ester in biological matrices?

To ensure accurate quantification, employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards. Key parameters include optimizing ionization conditions (e.g., ESI+ mode), chromatographic separation using reverse-phase columns, and validating sensitivity (LOQ ≤ 1 ng/mL). Cross-validate results with non-deuterated analogs to confirm isotopic integrity .

Q. How should researchers assess the chemical stability of this compound under varying storage conditions?

Conduct accelerated stability studies by exposing the compound to stressors (e.g., pH extremes, heat, light). Use HPLC-UV to monitor degradation products and quantify stability-indicating parameters (e.g., % impurity increase over time). Include controls for deuterium loss by comparing with non-deuterated reference standards .

Q. What in vitro models are suitable for preliminary evaluation of this compound’s antiviral activity?

Use cell-based assays with HBV-infected HepG2 cells or primary hepatocytes. Measure viral replication via qPCR for HBV DNA levels. Normalize results using a deuterated internal standard to account for isotopic effects on cellular uptake .

Advanced Research Questions

Q. How can researchers resolve discrepancies in pharmacokinetic data between this compound and its non-deuterated counterpart?

Systematically evaluate isotopic effects on metabolism using hepatocyte incubation assays paired with LC-HRMS to track deuterium retention. Control for variables like enzyme kinetics (CYP450 isoforms) and plasma protein binding. Reconcile contradictions by verifying deuterium incorporation via NMR or isotopic ratio analysis .

Q. What experimental design principles apply when comparing in vivo efficacy of this compound across animal models?

Adopt a dose-ranging study with Sprague-Dawley rats or transgenic HBV mice. Include cohorts for dose escalation, deuterium stability monitoring, and toxicity endpoints (e.g., renal biomarkers). Use longitudinal sampling to model AUC and Cmax, ensuring blinding to reduce bias .

Q. How should researchers address conflicting cytotoxicity data in human cell lines?

Apply dose-response curve normalization to account for batch-to-batch variability in cell viability assays (e.g., MTT or ATP-based tests). Conduct sensitivity analyses for deuterium-dependent off-target effects. Validate findings using orthogonal methods, such as high-content imaging or transcriptomic profiling .

Q. What strategies optimize the delivery of this compound to enhance bioavailability?

Explore nanocarrier formulations (e.g., lipid nanoparticles or cyclodextrin complexes) using a Quality by Design (QbD) approach. Monitor deuterium retention during encapsulation via FTIR and assess in vivo release kinetics using radiolabeled tracers. Compare bioavailability metrics (e.g., Tmax) against conventional formulations .

Methodological Considerations

Q. How to statistically analyze small-sample studies investigating this compound’s metabolic pathways?

Use non-parametric tests (Mann-Whitney U) for skewed data or mixed-effects models to account for repeated measures. Report effect sizes with 95% confidence intervals and validate assumptions via residual plots. For exploratory analyses, apply false-discovery-rate (FDR) corrections .

Q. What ethical guidelines apply to preclinical studies involving this compound?

Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample-size justification. Obtain ethics committee approval (e.g., IACUC) and document deuterium-specific safety data in appendices. For human-derived cell lines, ensure compliance with GDPR or HIPAA for data anonymization .

How to formulate a hypothesis-driven research question on this compound’s mechanism of action?

Apply the PICO framework :

- Population : HBV-infected cell models.

- Intervention : Dose-dependent this compound exposure.

- Comparison : Non-deuterated adefovir.

- Outcome : Viral load reduction and mitochondrial toxicity.

Refine using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align with gaps in deuterated prodrug research .

Data Presentation and Reproducibility

Q. What are best practices for reporting isotopic purity in this compound studies?

Include certificates of analysis (CoA) from suppliers detailing deuterium enrichment (e.g., ≥98% by <sup>2</sup>H-NMR). In methods, specify batch numbers and storage conditions. For in-house syntheses, report reaction yields and purification steps (e.g., column chromatography gradients) .

Q. How to ensure reproducibility in assays measuring this compound’s intracellular uptake?

Standardize protocols using SOPs for cell culture (e.g., passage number limits, serum-free media conditions) and intracellular extraction (e.g., methanol:acetonitrile ratios). Publish raw data (e.g., LC-MS chromatograms) in supplementary materials with metadata annotations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.